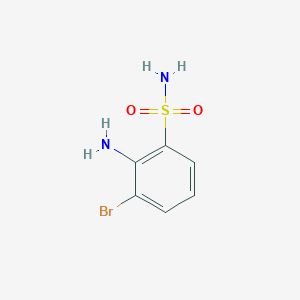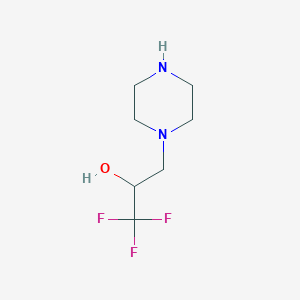
1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol is a chemical compound with the CAS Number: 634576-49-1. It has a molecular weight of 198.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H13F3N2O/c8-7(9,10)6(13)5-12-3-1-11-2-4-12/h6,11,13H,1-5H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . For more specific physical and chemical properties, such as melting point, boiling point, or solubility, it would be best to refer to a detailed chemical properties database or a Material Safety Data Sheet (MSDS).Aplicaciones Científicas De Investigación
Antifungal Activity
1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol derivatives have been explored for their potent antifungal activities. Research has designed and synthesized a series of compounds related to this structure, demonstrating excellent in vitro antifungal effects against various human pathogenic fungi. The structural modification of these compounds has shown significant influence on their activity spectrum, providing a promising approach for developing new antifungal agents with broad-spectrum efficacy (Xiaoyun Chai et al., 2011).
Binding Mechanism and Drug Design
Investigations into the binding mechanisms of derivatives of this compound with biological targets such as α1A-adrenoceptor have been conducted. These studies involve conformational analysis, molecular docking, and computational simulations to elucidate the interactions at the molecular level. This research provides valuable insights for the rational design of highly selective antagonists for therapeutic applications, underscoring the compound's relevance in drug development (W. Xu et al., 2016).
Synthesis and Biological Evaluation
The synthetic pathways to create novel derivatives of this compound have been explored for their antimicrobial properties. These compounds have been evaluated against a variety of microbial strains, showing moderate to good activities, which indicates their potential as leads for developing new antimicrobial agents. The structural diversity achieved in these syntheses highlights the chemical versatility of the base compound for medicinal chemistry applications (Rahul P. Jadhav et al., 2017).
Photostability and Interaction Studies
Research into the photochemistry of related compounds, such as ciprofloxacin, which shares structural similarities with this compound, reveals insights into their stability and reaction pathways under light exposure. These studies are crucial for understanding the stability and safe use of such compounds in light-exposed environments, contributing to the optimization of pharmaceutical formulations (M. Mella et al., 2001).
Molecular Docking and Antimalarial Activity
The compound's derivatives have also been evaluated for their antimalarial activity, with molecular docking studies suggesting the importance of specific structural features for activity against Plasmodium falciparum. These findings open avenues for the design of novel antimalarial drugs, showcasing the broader applicability of the compound in addressing global health challenges (A. Mendoza et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302) or causes skin irritation (H315). Precautionary statements, which provide safety advice, include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-piperazin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O/c8-7(9,10)6(13)5-12-3-1-11-2-4-12/h6,11,13H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLXECCDNYFDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

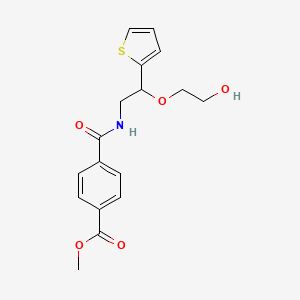
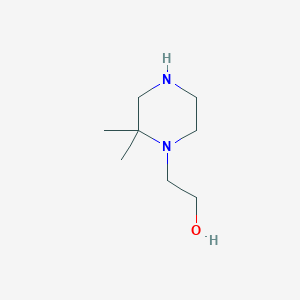
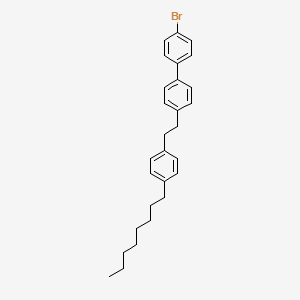
![4-Chloro-2-{[(5-chloro-2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2994639.png)

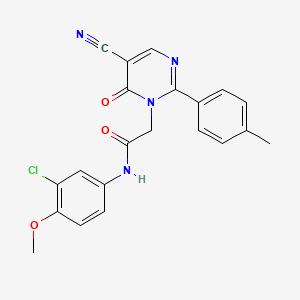
methanone](/img/structure/B2994644.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2994645.png)
![2,3-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2994646.png)

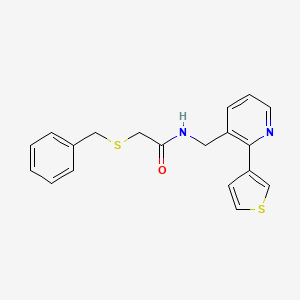
![Methyl 3-[2-nitro-4-(trifluoromethyl)anilino]propanoate](/img/structure/B2994650.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2994651.png)
